molecular formula C26H25N5O3S B10871331 1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide

1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B10871331
M. Wt: 487.6 g/mol
InChI Key: SPOHLYVNEVMQNH-QLYXXIJNSA-N
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Description

1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and multiple functional groups including cyano, oxo, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Introduction of the Cyano and Oxo Groups: The cyano and oxo groups are introduced through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aromatic aldehyde.

    Formation of the Piperidine Ring: The piperidine ring is typically formed via a cyclization reaction involving a suitable amine and a diester.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under conditions that promote amide bond formation, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the piperidine ring using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the cyano group will yield primary amines.

Scientific Research Applications

1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide shares structural similarities with other thiazole-containing compounds, such as thiazolidinediones and thiazole-based kinase inhibitors.
  • Thiazolidinediones: Known for their antidiabetic properties.

    Thiazole-based kinase inhibitors: Investigated for their anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[2-[[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-1,3-thiazol-4-yl]amino]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S/c27-15-21(24(33)18-7-3-1-4-8-18)26-31(20-9-5-2-6-10-20)22(17-35-26)29-23(32)16-30-13-11-19(12-14-30)25(28)34/h1-10,17,19H,11-14,16H2,(H2,28,34)(H,29,32)/b26-21-

InChI Key

SPOHLYVNEVMQNH-QLYXXIJNSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CS/C(=C(/C#N)\C(=O)C3=CC=CC=C3)/N2C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CSC(=C(C#N)C(=O)C3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

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